(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a phenylcyclopropane and a thiophene moiety
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are often seen in pharmaceuticals and have a wide range of targets. For example, some piperazine derivatives are known to inhibit acetylcholinesterase .
Mode of Action
The mode of action would depend on the specific target. For acetylcholinesterase inhibitors, they work by binding to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter, thereby increasing the concentration of acetylcholine .
Biochemical Pathways
Again, this would depend on the specific target. In the case of acetylcholinesterase inhibitors, they affect the cholinergic pathway, which plays a crucial role in memory and cognition .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For acetylcholinesterase inhibitors, the increased concentration of acetylcholine can lead to improved cognition and memory, which is why these inhibitors are often used in the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the phenylcyclopropane carboxylic acid, which is then reacted with piperazine to form the intermediate. This intermediate is further reacted with thiophene-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential medicinal applications.
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: A compound with significant anti-HIV activity.
Uniqueness
(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to its combination of a phenylcyclopropane and thiophene moiety, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and development.
Properties
IUPAC Name |
[(1R)-2-phenylcyclopropyl]-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-18(16-13-15(16)14-5-2-1-3-6-14)20-8-10-21(11-9-20)19(23)17-7-4-12-24-17/h1-7,12,15-16H,8-11,13H2/t15?,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCSICKXIKWGLT-OEMAIJDKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)[C@@H]2CC2C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.